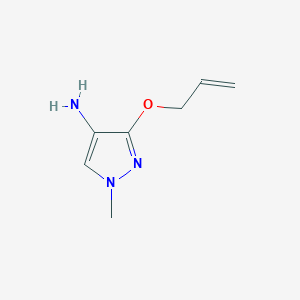

1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-methyl-3-prop-2-enoxypyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-4-11-7-6(8)5-10(2)9-7/h3,5H,1,4,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMOPGNXAITCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OCC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde with appropriate amines under controlled conditions. For instance, phosphorus oxychloride is added dropwise to dimethylformamide (DMF) at -10°C, followed by the addition of pyrazole to the Vilsmeier-Haack complex. The reaction mixture is then heated at 70°C for one hour .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it valuable for researchers looking to develop new materials or study reaction mechanisms.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents Used | Products Generated |

|---|---|---|

| Oxidation | Potassium permanganate | Corresponding oxides |

| Reduction | Sodium borohydride | Reduced derivatives |

| Nucleophilic Substitution | Various nucleophiles | Substituted derivatives |

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. Preliminary studies have indicated that derivatives of pyrazole compounds often exhibit significant antibacterial and antifungal effects.

Case Study: Antimicrobial Activity

A study evaluating various pyrazole derivatives reported that compounds structurally similar to 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amines demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating promising activity.

Table 2: Comparative Analysis of Biological Activities

| Compound Name | Notable Activity |

|---|---|

| 1-Methyl-3-(ethoxy)-1H-pyrazol-4-amine | Antimicrobial |

| 1-Methyl-3-(methoxy)-1H-pyrazol-4-amine | Anti-inflammatory |

| 1-Methyl-3-(butan-2-yloxy)-1H-pyrazol-4-amines | Antibacterial |

Medicinal Applications

Research is ongoing to explore the therapeutic potential of 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amines in treating diseases associated with inflammation and microbial infections. The compound’s mechanism of action is believed to involve modulation of specific molecular targets, influencing signaling pathways related to inflammation and microbial growth.

Mechanism of Action

The mechanism of action of 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine, highlighting structural differences, molecular weights, and applications:

Key Observations:

Substituent Effects on Bioactivity :

- The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine enhances electronegativity and lipophilicity, making it a common motif in agrochemicals (e.g., penthiopyrad derivatives) . In contrast, the propenyloxy group in the target compound may improve solubility in polar solvents due to its ether linkage and unsaturated bond.

- Compound 5a () demonstrates that pyrazole hybrids with 1,3,4-oxadiazole thioethers exhibit significant fungicidal activity, suggesting that similar modifications to the target compound could enhance pesticidal properties .

Synthetic Pathways: Pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with diketones or via Vilsmeier–Haack reactions (e.g., ). The propenyloxy substituent in the target compound may be introduced via nucleophilic substitution or coupling reactions, analogous to methods used for phenoxy-substituted pyrazoles .

Structural Characterization :

- NMR and IR data for related compounds (e.g., ) indicate that the pyrazole ring’s electronic environment is sensitive to substituents. For example, the C=N stretch in IR spectra shifts from 1664 cm⁻¹ in a chlorophenyl-substituted pyrazole () to 1610–1625 cm⁻¹ in a pyrazolo-thiazole hybrid (), reflecting changes in conjugation .

Agrochemical Potential:

- The trifluoromethyl-substituted pyrazole in showed herbicidal activity with a bleaching effect, likely due to inhibition of succinate dehydrogenase (SDH) . Molecular docking studies revealed that carbonyl groups in such compounds are critical for binding to SDH’s active site.

Medicinal Chemistry:

- Pyrazole-amine hybrids, such as N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine (), have been explored for antimicrobial applications. The amine group at the 4-position in the target compound could serve as a handle for further functionalization to enhance bioactivity .

Biological Activity

1-Methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with a methyl group and an allyloxy substituent, which may influence its biological interactions.

Biological Activity Overview

Research has indicated that compounds in the pyrazole class exhibit a variety of biological activities, including:

- Antiviral Properties : Pyrazole derivatives have shown potential as antiviral agents. For instance, hybrids containing pyrazole moieties have demonstrated significant activity against viruses such as SARS-CoV-2, with some compounds achieving over 50% inhibition of viral replication .

- Anticancer Activity : Studies have reported that certain pyrazole derivatives exhibit noteworthy anticancer effects. For example, compounds derived from pyrazoline structures have been effective against various cancer cell lines, indicating their potential use in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for key enzymes involved in disease pathways. For example, they may inhibit cyclooxygenase (COX) and other enzymes linked to inflammation and cancer progression .

- Cellular Signaling Modulation : The compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis. This modulation can lead to reduced tumor growth and enhanced sensitivity to conventional therapies .

- Antiviral Activity : The compound may disrupt viral replication processes by targeting viral proteins or host cell factors essential for viral life cycles .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives similar to this compound:

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine?

The compound is synthesized via condensation reactions. A representative method involves reacting hydrazine derivatives with propenones or substituted carbonyl compounds in the presence of acetic or propionic acid under reflux conditions. For example, 1-acetyl/propyl-3-aryl-5-substituted pyrazolines are synthesized by condensing propenones with hydrazine and carboxylic acids . Copper-catalyzed coupling reactions (e.g., using cesium carbonate and copper(I) bromide in DMSO at 35°C for 48 hours) are also employed for introducing cyclopropylamine or other substituents . Purification typically involves solvent extraction (e.g., dichloromethane) and chromatography (e.g., gradient elution with ethyl acetate/hexane) .

Q. What analytical techniques are critical for structural characterization of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm substituent positions and coupling patterns. For instance, the H NMR of related pyrazole derivatives shows distinct peaks for methyl groups (δ 2.29 ppm) and allyloxy protons (δ 4.5–5.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. SHELXL is widely used for refinement, particularly for high-resolution or twinned data .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (e.g., m/z 215 [M+H]+) .

Q. How is the compound screened for preliminary biological activity?

Standard assays include:

- In vitro analgesic and anti-inflammatory screening : Carrageenan-induced rat paw edema models or acetic acid-induced writhing tests .

- Antibacterial assays : Disk diffusion or microdilution methods against Gram-positive/negative strains, as seen in pyrazole-3-amine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Low yields (e.g., 17.9% in copper-catalyzed reactions) often arise from incomplete coupling or side reactions. Optimization strategies include:

- Catalyst screening : Testing palladium or alternative copper complexes for cross-coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to DMSO .

- Temperature control : Prolonged reflux (e.g., 10 hours in ethanol) improves cyclization efficiency .

Q. What computational methods aid in understanding electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, DFT studies on pyridylpyrazole derivatives correlate charge distribution with biological activity .

- Molecular docking : Models interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. How do structural modifications influence biological activity?

Substitutions at the pyrazole ring and allyloxy group significantly alter activity:

Q. What challenges arise in resolving contradictions between reported biological data?

Discrepancies may stem from:

- Assay variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or dosage regimes .

- Stereochemical factors : Unreported enantiomer ratios in chiral derivatives can affect activity .

- Purity issues : Residual solvents (e.g., DMSO) in crystallized samples may skew results .

Q. How are crystal structures refined for this compound, and what software is recommended?

SHELXL is the gold standard for small-molecule refinement. Key steps include:

- Data integration : Using SHELXS/SHELXD for initial structure solution .

- Twinned data handling : Employing HKLF5 format in SHELXL for high-R datasets .

- Validation : RIGU checks for geometric plausibility and ADDSYM for symmetry validation .

Methodological Challenges and Solutions

Q. What purification challenges occur with allyloxy-substituted pyrazoles, and how are they addressed?

- Challenge : Co-elution of byproducts (e.g., unreacted hydrazine).

- Solution : Gradient chromatography (e.g., 0–100% ethyl acetate in hexane) or recrystallization from ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.